MptpB Phosphatase Inhibition: 4,5-Diphenyl Substitution Confers >29-Fold Potency Gain Over Mono-Phenyl Scaffold
In the structure-based design of MptpB inhibitors by Vickers et al., the initial isoxazole-3-carboxylic acid fragment bearing only a single phenyl substituent at C5 (compound 1) exhibited negligible MptpB inhibition with an IC₅₀ greater than 500 μM [1]. Introduction of a second phenyl ring at the C4 position to yield the 4,5-diphenylisoxazole-3-carboxylic acid scaffold (compound 2) reduced the IC₅₀ to 17 μM, representing a greater than 29-fold improvement in potency within the same assay system [1]. Further elaboration of this diphenyl core led to optimized leads with nanomolar potency, orally bioavailable MptpB inhibitors that reduced M. tuberculosis burden in acute and chronic guinea pig models [1]. This demonstrates that the 4,5-diphenyl substitution pattern is not merely incremental but is the critical structural determinant separating an inactive fragment from a viable lead scaffold.
| Evidence Dimension | MptpB inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 17 μM (4,5-diphenylisoxazole-3-carboxylic acid; compound 2) |
| Comparator Or Baseline | IC₅₀ > 500 μM (5-phenylisoxazole-3-carboxylic acid fragment; compound 1) |
| Quantified Difference | >29-fold improvement in potency upon addition of the second phenyl ring |
| Conditions | In vitro enzymatic assay against recombinant M. tuberculosis MptpB phosphatase; compounds 1–4 synthesized and tested in parallel within the same study (Vickers et al., J. Med. Chem. 2018) |
Why This Matters
A procurement decision for a mono-phenyl isoxazole-3-carboxylic acid instead of the 4,5-diphenyl analog will yield an MptpB-inactive fragment, rendering it useless for tuberculosis phosphatase inhibitor programs that require the diphenyl scaffold as the minimal active pharmacophore.
- [1] Vickers CF, Silva APG, Chakraborty A, Fernandez P, Kurepina N, Saville C, Naranjo Y, Pons M, Schnettger LS, Gutierrez MG, Park S, Kreiswith BN, Perlin DS, Thomas EJ, Cavet JS, Tabernero L. Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival and Infection Burden in Vivo. J Med Chem. 2018;61(18):8337-8352. Data: 'The initial isoxazole fragment alone 1 showed very poor inhibition, but the introduction of a phenyl ring at the 4-position reduced the IC50 from >500 μM 1 to 17 μM 2.' doi:10.1021/acs.jmedchem.8b00839 View Source
